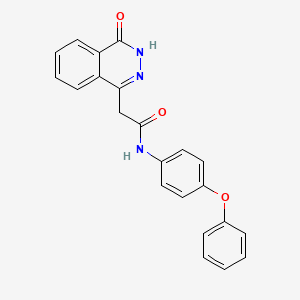![molecular formula C16H13N3O2S2 B10985708 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B10985708.png)
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core fused with an isothiochromene moiety. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate thiophene and pyrazole derivatives under controlled conditions.
Introduction of the Isothiochromene Moiety: The thieno[3,4-c]pyrazole intermediate is then reacted with isothiochromene derivatives.
Final Functionalization:
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the thieno[3,4-c]pyrazole or isothiochromene rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used, and they often retain the core structure of the original compound while introducing new functional groups.
Scientific Research Applications
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-oxo-1H-isothiochromene-3-carboxamide can be compared with other similar compounds, such as:
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine: This compound shares the thieno[3,4-c]pyrazole core but lacks the isothiochromene moiety, resulting in different chemical and biological properties.
4-methyl-N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide: This compound has a similar core structure but includes a benzamide group instead of the isothiochromene moiety.
Properties
Molecular Formula |
C16H13N3O2S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2S2/c1-19-14(11-7-22-8-12(11)18-19)17-15(20)13-6-9-4-2-3-5-10(9)16(21)23-13/h2-6H,7-8H2,1H3,(H,17,20) |
InChI Key |
OTMZCBHRQHLJJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10985628.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-cyclohexylethanone](/img/structure/B10985633.png)
![N-(2-methoxybenzyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10985637.png)
![5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10985641.png)
![N-(1,3-benzodioxol-5-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B10985649.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B10985665.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10985673.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(1-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10985676.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10985677.png)

![Ethyl 2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10985690.png)


![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10985716.png)
